2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O2S. It is a liquid at room temperature and is known for its reactivity due to the presence of both sulfonyl chloride and trifluoromethyl groups. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols . These reactions typically result in the formation of sulfonamides, sulfonic esters, and sulfonic acids, respectively .
Mode of Action
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (such as an amine, alcohol, or phenol) attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a new bond .
Biochemical Pathways
For example, sulfonamides are known to inhibit bacterial enzymes, thereby disrupting bacterial growth .
Pharmacokinetics
For instance, the trifluoromethyl group in the compound could potentially enhance its metabolic stability .
Result of Action
The molecular and cellular effects of this compound depend on the nature of the nucleophile it reacts with. For instance, if it reacts with an amine to form a sulfonamide, this could potentially inhibit certain enzymes, leading to effects at the cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For example, sulfonyl chlorides are known to be sensitive to moisture, and their reactivity can be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-5-(trifluoromethyl)benzene. One common method is the reaction of 2-Methyl-5-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the efficiency of the process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with the trifluoromethyl group in a different position.
2-Methylbenzenesulfonyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c1-5-2-3-6(8(10,11)12)4-7(5)15(9,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPIRHQSGNNMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734947 | |
Record name | 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491850-53-4 | |
Record name | 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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